MFCD25958784

Description

Based on analogous compounds with comparable MDL identifiers (e.g., MFCD13195646, MFCD22741544), it is inferred to belong to a class of organoboron or heterocyclic aromatic compounds. Such compounds are frequently utilized in pharmaceutical synthesis, catalysis, and materials science due to their versatile reactivity and functional group compatibility .

Properties

Molecular Formula |

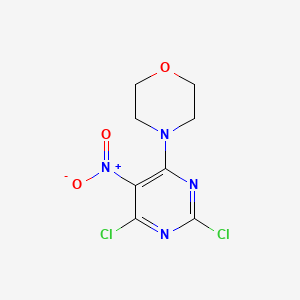

C8H8Cl2N4O3 |

|---|---|

Molecular Weight |

279.08 g/mol |

IUPAC Name |

4-(2,6-dichloro-5-nitropyrimidin-4-yl)morpholine |

InChI |

InChI=1S/C8H8Cl2N4O3/c9-6-5(14(15)16)7(12-8(10)11-6)13-1-3-17-4-2-13/h1-4H2 |

InChI Key |

WRJDDEGVDMNLPT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C(=NC(=N2)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD25958784 typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,6-dichloropyrimidine with morpholine in the presence of a base such as sodium hydride or potassium carbonate. The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

MFCD25958784 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Oxidation Reactions: The morpholino group can undergo oxidation to form N-oxides under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), solvents (dimethylformamide, ethanol).

Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Reduction: 2,6-Dichloro-5-amino-4-morpholino-pyrimidine.

Oxidation: N-oxides of the morpholino group.

Scientific Research Applications

MFCD25958784 has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of MFCD25958784 involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The morpholino group can enhance the compound’s solubility and facilitate its transport across cell membranes. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of this compound and Analogues

*Inferred from structurally closest analogue (CAS 1046861-20-4) .

Structural and Functional Insights

Core Structure: this compound and (3-Bromo-5-chlorophenyl)boronic acid share a boronic acid-functionalized aromatic ring, enabling Suzuki-Miyaura cross-coupling reactions . The bromo-ester compound (CAS 41841-16-1) features a brominated phenyl acetate group, common in agrochemical intermediates .

Synthetic Methods :

- This compound : Likely synthesized via palladium-catalyzed cross-coupling in tetrahydrofuran/water at 75°C, analogous to CAS 1046861-20-4 .

- Carbamate Derivative : Requires multi-step synthesis with LC-MS purification, reflecting higher complexity .

- Bromo-ester : Prepared via esterification in 1,4-dioxane, emphasizing solvent-dependent reactivity .

The carbamate derivative’s fluorine substituent improves metabolic stability but reduces BBB penetration . Bromo-esters exhibit moderate CYP1A2 inhibition, necessitating caution in drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.